![molecular formula C10H18 B12059810 rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane](/img/structure/B12059810.png)
rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane: is a bicyclic compound with a unique structure that includes two fused rings. This compound is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane can be achieved through several methods. One common approach involves the hydrovinylation of nopadiene catalyzed by a cationic ruthenium complex. This reaction proceeds with 1,4-addition of ethylene, resulting in the formation of the desired bicyclic structure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrovinylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of advanced chromatographic techniques is often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the bicyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound, leading to the formation of ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound, resulting in the formation of alcohols or alkanes.
Major Products: The major products formed from these reactions include various functionalized derivatives of the original compound, such as alcohols, ketones, carboxylic acids, and halogenated compounds .
Scientific Research Applications
Chemistry: In chemistry, rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s stability and reactivity make it a valuable tool in biological research. It is often used in the study of enzyme mechanisms and as a model compound for understanding the behavior of similar bicyclic structures in biological systems .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them candidates for drug development .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer synthesis .
Mechanism of Action
The mechanism by which rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane exerts its effects involves interactions with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, influencing enzyme activity and modulating biochemical pathways. These interactions can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane: Another bicyclic compound with a different ring structure, often used in similar applications.
Bicyclo[3.1.0]hexane: A smaller bicyclic compound with distinct chemical properties.
Bicyclo[4.1.0]heptane: A larger bicyclic compound with unique reactivity and applications.
Uniqueness: rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane stands out due to its specific ring structure and the presence of three methyl groups, which confer unique steric and electronic properties. These characteristics make it particularly useful in applications requiring stability and specific reactivity .
Properties
Molecular Formula |
C10H18 |
|---|---|
Molecular Weight |
138.25 g/mol |
IUPAC Name |
(1R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane |
InChI |
InChI=1S/C10H18/c1-7-4-5-8-6-9(7)10(8,2)3/h7-9H,4-6H2,1-3H3/t7?,8-,9-/m1/s1 |
InChI Key |
XOKSLPVRUOBDEW-CFCGPWAMSA-N |
Isomeric SMILES |
CC1CC[C@@H]2C[C@H]1C2(C)C |
Canonical SMILES |
CC1CCC2CC1C2(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


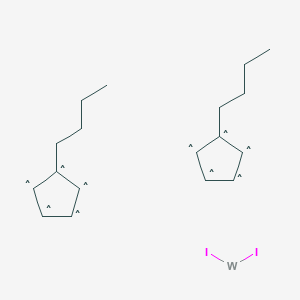
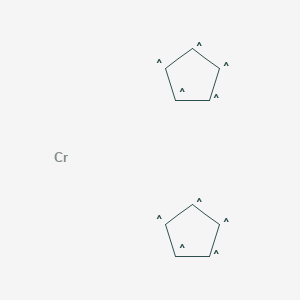

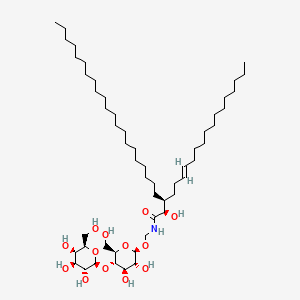

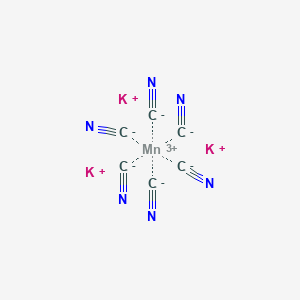
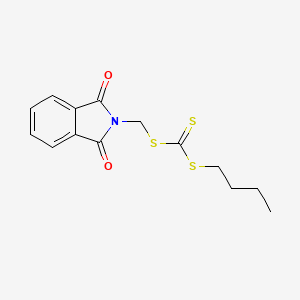
![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12059783.png)
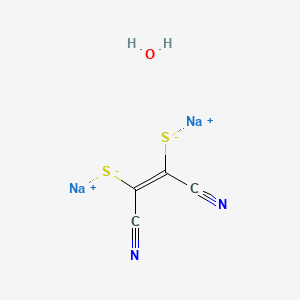
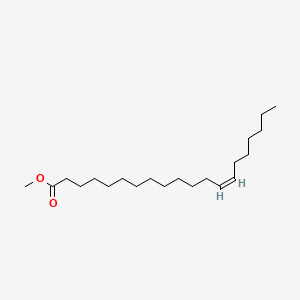
![6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide;hydrate;dihydrochloride](/img/structure/B12059806.png)
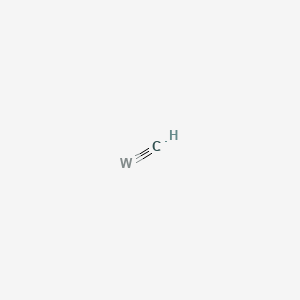
![(R)-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine](/img/structure/B12059815.png)

